molecular formula C27H32F2N8 B560072 Abemaciclib CAS No. 1231929-97-7

Abemaciclib

Cat. No.: B560072
CAS No.: 1231929-97-7
M. Wt: 506.6 g/mol
InChI Key: UZWDCWONPYILKI-UHFFFAOYSA-N
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Description

Abemaciclib is a medication primarily used for the treatment of advanced or metastatic breast cancers. It was developed by Eli Lilly and acts as a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). These kinases play a crucial role in cell cycle regulation, and their inhibition can help control the proliferation of cancer cells .

Mechanism of Action

Target of Action

Abemaciclib is an antitumor agent and a dual inhibitor of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6) . These kinases are involved in the cell cycle and promotion of cancer cell growth in case of unregulated activity .

Mode of Action

This compound works by blocking the action of the abnormal proteins CDK4 and CDK6 that signal cancer cells to multiply . This helps slow or stop the spread of cancer cells . It inhibits cell cycle progression and promotes senescence and apoptosis in cancer cells .

Biochemical Pathways

This compound’s mechanism of action involves inhibiting cell cycle progression and promoting senescence and apoptosis in cancer cells . It is a potent inhibitor of CDK4 and CDK6, selectively targeting their complexes with cyclinD1 . It exerts its action on these complexes even at nanomolar concentrations .

Pharmacokinetics

This compound exhibits a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . This compound has three active metabolites with similar potency that are clinically relevant (i.e., M2, M20, M18) . Pharmacokinetic exposure increases under- and over-proportionally with an increasing dose for this compound .

Result of Action

This compound significantly inhibits cell proliferation and increases cellular apoptosis and cell cycle arrest in cancer cell lines . It also considerably reduces cell migration and colony formation . The mechanism seems to involve the PI3K pathway .

Action Environment

The exposure of this compound is dramatically affected by strong cytochrome P450 3A4 modulators . Higher exposure is associated with an increased risk of neutropenia . In addition, it is recommended to avoid grapefruit products while taking this compound .

Biochemical Analysis

Biochemical Properties

Abemaciclib preferentially inhibits CDK4 kinase activity over CDK6, resulting in the inhibition of cell proliferation . It interacts with these enzymes, leading to a halt in the cell cycle and preventing the uncontrolled cell division characteristic of cancer .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the phosphorylation of targets downstream of PIM kinases, including p70S6K, S6, 4EBP1, and BAD .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to CDK4 and CDK6, inhibiting their activity and thus preventing the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability and consistent performance, as demonstrated by an incurred sample reanalysis passing rate exceeding 95% across clinical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is common for such effects to be observed in pharmacokinetic studies.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function . While specific transporters or binding proteins that it interacts with are not mentioned in the available literature, such interactions are common for drugs of this nature.

Subcellular Localization

As a small molecule drug, it is likely to diffuse freely across the cell membrane and exert its effects in the cytoplasm or nucleus, where its target proteins (CDK4 and CDK6) are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib involves multiple steps, starting with the preparation of key intermediates. One of the methods includes the reaction of 2-chloro-5-bromopyridine with isopropyl magnesium chloride in tetrahydrofuran, followed by the addition of N,N-dimethylformamide. This reaction yields 2-chloro-5-pyridineformaldehyde, which is further processed through various steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Abemaciclib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation in the body .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are often less active than the parent compound but are crucial for its elimination .

Scientific Research Applications

Abemaciclib has a wide range of scientific research applications:

Comparison with Similar Compounds

Abemaciclib’s continuous dosing schedule and unique pharmacokinetic profile make it a valuable addition to the arsenal of cancer therapies.

Properties

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673119
Record name N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6.
Record name Abemaciclib
Source DrugBank
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CAS No.

1231929-97-7
Record name Abemaciclib
Source CAS Common Chemistry
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Record name Abemaciclib [USAN:INN]
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Record name Abemaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine
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Record name N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
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Record name ABEMACICLIB
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